N1-cyclopropyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopropyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H25FN4O3 and its molecular weight is 400.454. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopropyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopropyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PAK4 Inhibition for Anticancer Activity
The compound has been investigated as a p21-activated kinase 4 (PAK4) inhibitor. PAKs play crucial roles in cellular function, including cell growth, apoptosis, and cytoskeleton regulation. Specifically, compounds derived from this structure have demonstrated potent inhibitory activity against PAK4, with half-maximal inhibitory concentrations (IC50) below 1 μM. Notably, compounds 8d and 9c exhibited the most potent inhibitory activity (IC50 = 0.060 μM and 0.068 μM, respectively). Additionally, these compounds displayed antiproliferative effects against the A549 cell line, impacting cell cycle distribution, migration, and invasion .
Indole Derivatives and Biological Potential
Given its indole-based structure, this compound may also possess other biological activities. Indole derivatives are of wide interest due to their diverse applications. For instance, indole-3-acetic acid, a plant hormone produced from tryptophan degradation, plays essential roles in plant growth and development. While direct evidence for this specific compound’s indole-related effects is limited, exploring its potential in this context could yield interesting findings .
Chiral Hydrogen-Bonding Catalysis
The cyclopropylamine moiety in this compound could be relevant for asymmetric [3 + 2] photocycloadditions. Chiral hydrogen-bonding (H-bonding) catalysis has been used to achieve enantioenriched three-dimensional molecules via highly reactive processes. Investigating the compound’s reactivity in radical addition to olefins could reveal novel applications .
properties
IUPAC Name |
N'-cyclopropyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3/c22-16-4-1-2-5-17(16)25-9-11-26(12-10-25)18(19-6-3-13-29-19)14-23-20(27)21(28)24-15-7-8-15/h1-6,13,15,18H,7-12,14H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKFAQJMLQEXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.